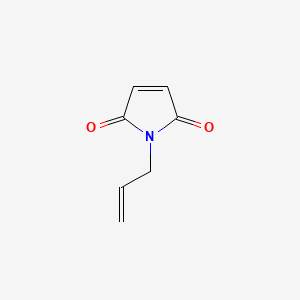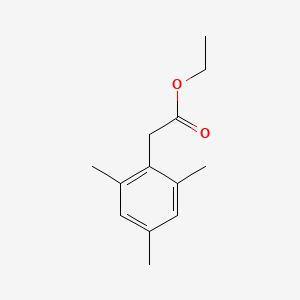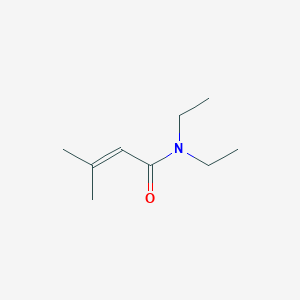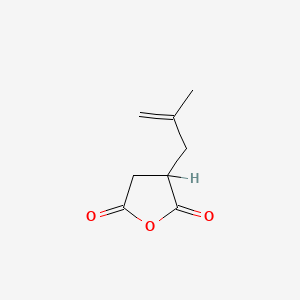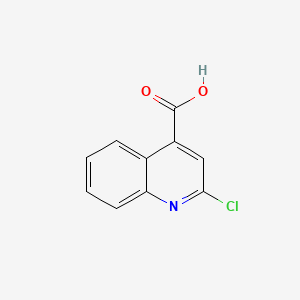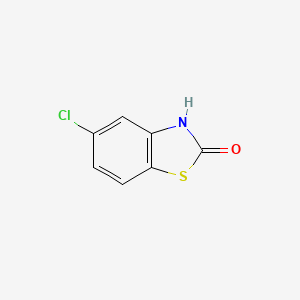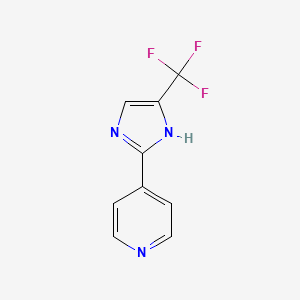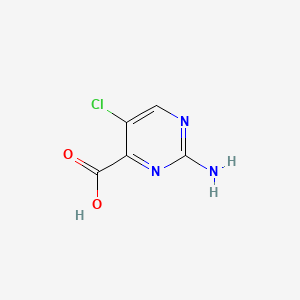
Chromone-3-carboxylic acid
Overview
Description
4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Chromone-3-carboxylic acid is a derivative of chromones, which are known to have a wide range of biological activities Chromones are known to interact with various biological targets, including interleukin 5 inhibitors, monoamine oxidase inhibitors, and adenosine receptors a2b .
Mode of Action
Chromones, in general, are known to interact with their targets and cause changes that result in their biological activities . For instance, some chromones are known to inhibit the release of chemical mediators from sensitized mast cells .
Biochemical Pathways
This compound, like other chromones, is likely to affect various biochemical pathways due to its broad spectrum of biological activities . .
Pharmacokinetics
Chromones are generally known for their low toxicity to mammals and substantial solubility in water, which may influence their bioavailability .
Result of Action
Chromones are known to exhibit various pharmaceutical and biological activities, including anti-inflammatory, antioxidant, antifungal, antihiv, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of chromones has been explored using green chemistry principles, which involve environmentally benign alternatives to traditional solvents . .
Biochemical Analysis
Biochemical Properties
Chromone-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including monoamine oxidase, interleukin 5, and adenosine receptors. These interactions are essential for its biological activities, such as anticancer, anti-inflammatory, and neuroleptic effects . The compound’s structure, featuring a double bond with push-pull activation due to electron-withdrawing carbonyl groups and an electron-donating oxygen atom, makes it a reactive substrate in reactions with nucleophiles .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, this compound has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and neuronal function . The compound also interacts with adenosine receptors, modulating their activity and influencing various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activities, contributing to the compound’s overall effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain or even enhance its biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for binding proteins .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-chromene-3-carboxylic acid typically involves a two-step process starting from commercially available 1-(2-hydroxyphenyl)ethanone. The first step is the Vilsmeier-Haack reaction, which forms the intermediate 3-formylchromone. This intermediate is then oxidized using Jones reagent to yield 4-oxo-4H-chromene-3-carboxylic acid .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Acid chlorides and amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Derivatives with additional oxygen-containing functional groups.
Reduction: 4-hydroxy-4H-chromene-3-carboxylic acid.
Substitution: Various esters and amides of 4-oxo-4H-chromene-3-carboxylic acid.
Scientific Research Applications
4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-oxo-4H-chromene-2-carboxylic acid
- 4-oxo-4H-chromene-3-carbaldehyde
- 4-oxo-2-aryl-4H-chromene-3-carboxylic acid
Comparison: 4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-oxo-4H-chromene-2-carboxylic acid, it has a different position of the carboxylic acid group, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIITXGDSHXTSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192327 | |
| Record name | Chromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39079-62-4 | |
| Record name | Chromone-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromone-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chromone-3-carboxylic acid?
A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, surface-enhanced Raman scattering (SERS) studies have been conducted on this compound adsorbed on silver colloids. These studies provided insights into the compound's ability to accept electrons in charge transfer processes, which is relevant to its potential antioxidant properties. []
Q3: What are some key reactions that this compound participates in?
A3: this compound is widely employed in various organic reactions, including: * Decarboxylative Cross-Coupling: It serves as a coupling partner with terminal alkynes in the presence of copper catalysts, leading to the formation of functionalized chromanones. This reaction proceeds through decarboxylation and C(sp)-C(sp3) bond formation. [] * [3+2] Cycloadditions: It reacts with azomethine ylides under Brønsted base catalysis to generate chiral hybrid pyrrolidine-chromanone polycyclic derivatives. This reaction proceeds through an asymmetric, intermolecular, and decarboxylative [3+2]-annulation. [] * Photoredox Reactions: Chromone-3-carboxylic acids can undergo decarboxylative alkylation with electron-poor olefins via a photoinduced ligand-to-metal charge transfer (LMCT) approach using transition-metal photocatalysts. []
Q4: Can this compound be used in doubly decarboxylative reactions?
A4: Absolutely! Researchers have demonstrated the use of this compound in doubly decarboxylative reactions. For instance, it reacts with pyridylacetic acid under Brønsted base catalysis to yield 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. [] Additionally, it participates in visible-light-mediated doubly decarboxylative Giese reactions with N-(acyloxy)phthalimides to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. []
Q5: How does the decarboxylation process typically occur in reactions involving this compound?
A5: In many reactions, this compound undergoes decarboxylation facilitated by a base or a catalyst. This often generates a nucleophilic species that can participate in subsequent reactions, such as Michael additions or ring formations. [, , ]
Q6: Are there any examples of stereoselective reactions using this compound?
A6: Yes. A notable example is the enantioselective synthesis of chromanones bearing an α,α-disubstituted α-amino acid moiety. This reaction utilizes a decarboxylative Michael reaction between α-substituted azlactones and Chromone-3-carboxylic acids, showcasing the potential for asymmetric synthesis using this compound. []
Q7: Can this compound be used for the synthesis of heterocycles?
A7: Yes, indeed. This compound serves as a valuable precursor for various heterocyclic compounds. For instance, it reacts with cyano(thio)acetamides, cyanoacetic acid hydrazide, and indoles under basic conditions to produce a diverse range of heterocycles. The reaction pathways are often dictated by the polyelectrophilic nature of the chromone and the presence of multiple nucleophilic centers in the reagents. []
Q8: How do structural modifications of this compound influence its reactivity?
A8: The reactivity of this compound can be significantly modulated by structural modifications. For example:* Substituents at the 2-position: The presence of a 2-furyl group leads to the formation of dicarboxylic acid upon reaction with LDA and carbon dioxide, indicating enhanced stability of the dicarbanion. []* Substituents at the 6-position: The presence of a 6-methyl group appears to impact the thermodynamic stability of carbanions formed during reactions. []* Modifications at the carboxylic acid moiety: Converting the carboxylic acid to an acid chloride or amide can alter its reactivity and enable different synthetic transformations. [, ]
Q9: What are some potential applications of this compound derivatives?
A9: this compound derivatives have shown promise in various biological applications, including: * Alkaline Phosphatase Inhibitors: 3,3'-carbonyl-bis(chromones), synthesized from this compound chloride, have been identified as inhibitors of mammalian alkaline phosphatases. [] * Anti-inflammatory, Antitryponosomal, and Cytotoxic Agents: Researchers have synthesized and evaluated a series of chromone-3-carboxamides, revealing promising anti-inflammatory, antitryponosomal, and cytotoxic activities. [] * Cancer Preventive and Therapeutic Agents: Novel benzopyran-4-ones, accessible via reactions with this compound, have demonstrated antioxidant and antiproliferative properties, suggesting potential for cancer prevention and therapy. [, ]
Q10: Are there any known interactions of this compound with biological targets?
A10: While specific target interactions are still under investigation, studies suggest that this compound derivatives can influence cellular pathways associated with oxidative stress and inflammation. [, , ] Further research is needed to elucidate the precise mechanisms of action and potential therapeutic targets.
Q11: Have computational methods been applied to study this compound?
A11: Yes, computational studies have provided insights into the conformational preferences, spectroscopic properties, and electronic structure of this compound. These studies help to understand its reactivity and interactions with other molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



